![molecular formula C15H18O3 B14253059 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- CAS No. 207731-65-5](/img/structure/B14253059.png)
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dioxaspiro[45]dec-9-ene, 8-methoxy-8-phenyl- is a spiro compound characterized by a unique structure where two oxygen atoms form a spiro linkage with a dec-9-ene ring The presence of a methoxy group and a phenyl group adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro compound. The methoxy and phenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spiro linkage provides structural stability and unique reactivity patterns.
Comparison with Similar Compounds
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxy and phenyl groups.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Another spiro compound with different substituents.
8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE: Contains a phenyl sulfone group instead of a methoxy group.
Uniqueness
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and potential reactivity. The spiro linkage adds to its structural uniqueness, making it a valuable compound for various applications.
Properties
CAS No. |
207731-65-5 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
8-methoxy-8-phenyl-6,7-dioxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C15H18O3/c1-16-15(13-7-3-2-4-8-13)12-11-14(17-18-15)9-5-6-10-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI Key |
RHJDKPLFCCEEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC2(CCCC2)OO1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


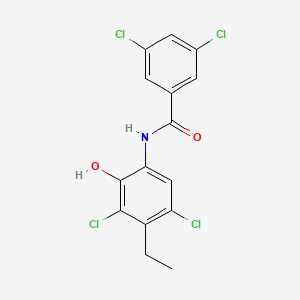
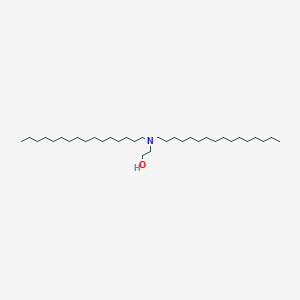
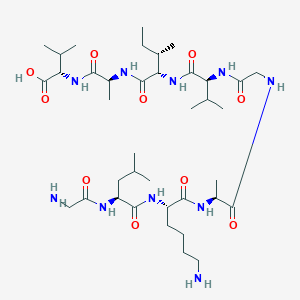
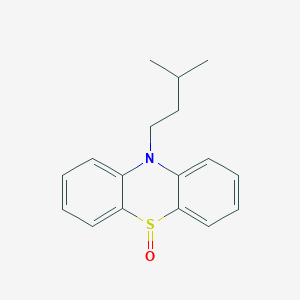
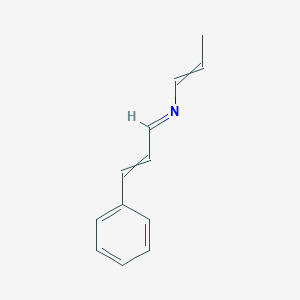
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)

![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
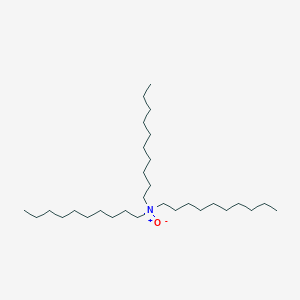
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
